N,N-Diethyl-3-iodobenzamide

Descripción general

Descripción

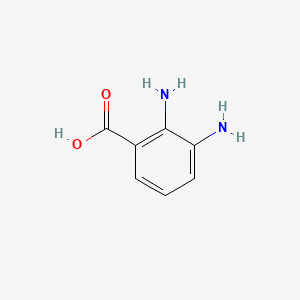

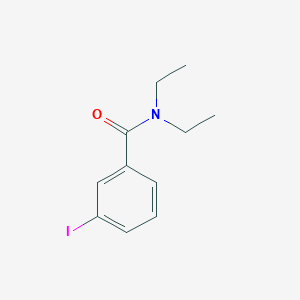

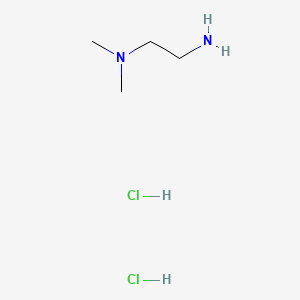

N,N-Diethyl-3-iodobenzamide is a chemical compound with the molecular formula C11H14INO . It has a molecular weight of 303.14 and its IUPAC name is N,N-diethyl-3-iodobenzamide . It is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of N,N-Diethyl-3-iodobenzamide and similar compounds involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the preparation of bioactive compounds, with excellent performance on a preparative scale . The reaction presents difficulties due to the acid-base reaction between the components, so it is necessary to use more energetic conditions .Molecular Structure Analysis

The molecular structure of N,N-Diethyl-3-iodobenzamide consists of an iodine atom attached to the benzene ring, and a diethylamide group attached to the same ring . The exact structure can be represented by the SMILES notation: CCN(CC)C(=O)C1=CC(=CC=C1)I .Aplicaciones Científicas De Investigación

Metal-Organic Framework Synthesis Solvent

N,N-Diethyl-3-iodobenzamide can act as a solvent in the synthesis of metal-organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents. Using N,N-Diethyl-3-iodobenzamide as a greener solvent would lower production barriers and facilitate applications such as drug delivery .

Phase-Directing Capabilities

In addition to being a solvent, N,N-Diethyl-3-iodobenzamide also has phase-directing capabilities. This means it can influence the structure of the resulting MOF, which can be important for tailoring the MOF’s properties for specific applications .

Controlled-Release Insect Repellent

N,N-Diethyl-3-iodobenzamide can be loaded into MOFs to create controlled-release insect repellent formulations. This could potentially improve the effectiveness and longevity of insect repellents .

Organic Compound Preparation

N,N-Diethyl-3-iodobenzamide can be prepared using copper-based metal-organic frameworks to promote oxidative couplings. This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-Diethyl-3-iodobenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Environmental and Economic Factors

The described procedure for the preparation of N,N-Diethyl-3-iodobenzamide can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

Ecotoxicological Evaluations

N,N-Diethyl-3-iodobenzamide is often used in personal care products (PCPs). There is a lack of systematic ecotoxicological evaluations about this chemical to aquatic organisms . Therefore, it could be a potential area of research to understand its impact on the environment.

Direcciones Futuras

The use of N,N-Diethyl-3-iodobenzamide and similar compounds in the synthesis of metal-organic frameworks presents an interesting direction for future research . These frameworks could potentially lower production barriers and facilitate applications such as drug delivery . Furthermore, the use of these compounds as insect repellents could be explored further .

Propiedades

IUPAC Name |

N,N-diethyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPPANIATVQNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398899 | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-3-iodobenzamide | |

CAS RN |

15930-60-6 | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)